molecular formula C29H47N7O5 B1677809 O-tert-Butyl lysyl-tryptophyl-glycyl-lysinate CAS No. 86370-03-8

O-tert-Butyl lysyl-tryptophyl-glycyl-lysinate

Cat. No.: B1677809
CAS No.: 86370-03-8
M. Wt: 573.7 g/mol
InChI Key: VBMBZDYAQWYZMV-XWGVYQGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-tert-Butyl lysyl-tryptophyl-glycyl-lysinate is a bioactive chemical.

Properties

CAS No.

86370-03-8

Molecular Formula

C29H47N7O5

Molecular Weight

573.7 g/mol

IUPAC Name

tert-butyl (2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoate

InChI

InChI=1S/C29H47N7O5/c1-29(2,3)41-28(40)23(13-7-9-15-31)35-25(37)18-34-27(39)24(36-26(38)21(32)11-6-8-14-30)16-19-17-33-22-12-5-4-10-20(19)22/h4-5,10,12,17,21,23-24,33H,6-9,11,13-16,18,30-32H2,1-3H3,(H,34,39)(H,35,37)(H,36,38)/t21-,23-,24-/m0/s1

InChI Key

VBMBZDYAQWYZMV-XWGVYQGASA-N

SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)N

Appearance

Solid powder

86370-03-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KWGK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc-LTGL
Boc-lysinyl-tryptophyl-glycyl-lysine
butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Lys-Trp-Gly-Lys O-tBu
Lys-Trp-Gly-Lys OtBu
lysly-tryptophyl-glycyl-lysine O-tert-butyl ester
O-tert-butyl lysyl-tryptophyl-glycyl-lysinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-tert-Butyl lysyl-tryptophyl-glycyl-lysinate
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Reactant of Route 6
O-tert-Butyl lysyl-tryptophyl-glycyl-lysinate

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